molecular formula C17H20N4S B602515 Olanzapine-d8 CAS No. 1093380-13-2

Olanzapine-d8

Cat. No.: B602515
CAS No.: 1093380-13-2
M. Wt: 320.5 g/mol
InChI Key: KVWDHTXUZHCGIO-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olanzapine-d8 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterated version, this compound, is often used as an internal standard in mass spectrometry to quantify olanzapine levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olanzapine-d8 involves the incorporation of deuterium atoms into the olanzapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:

    Formation of the thienobenzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of deuterium atoms: Deuterium can be introduced by using deuterated reagents or solvents during the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is optimized to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Olanzapine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bioanalytical Applications

1.1 Pharmacokinetic Studies

1.2 Method Development

The use of olanzapine-d8 in method development has been crucial for enhancing sensitivity and specificity in detecting olanzapine. Researchers have reported that employing deuterated standards improves the reliability of bioanalytical methods, allowing for the detection of lower concentrations of olanzapine in complex matrices such as plasma and cerebrospinal fluid .

Drug Interaction Studies

2.1 Understanding Pharmacodynamics

This compound has been utilized to investigate drug interactions and their effects on pharmacokinetics. In studies involving co-administration with other medications, such as lithium or valproate, this compound helped elucidate how these drugs influence the absorption and distribution of olanzapine across different biological compartments . This is particularly important in understanding how concurrent medications can alter therapeutic outcomes.

2.2 Effects on Fetal Development

Research has also explored the impact of olanzapine on fetal development using this compound as a tracer. Studies have indicated that the presence of other medications can significantly affect the transfer of olanzapine to the developing brain in animal models, providing insights into potential developmental risks associated with antipsychotic use during pregnancy .

Clinical Research Applications

3.1 Efficacy Studies

This compound is employed in clinical trials to assess the efficacy and safety of olanzapine formulations. By using this deuterated compound, researchers can accurately measure drug levels and correlate them with therapeutic effects. For example, studies have shown that olanzapine effectively manages symptoms in patients with schizophrenia and bipolar disorder .

3.2 Pharmacogenomics

The application of this compound extends to pharmacogenomic studies aimed at understanding individual responses to treatment based on genetic variations. By analyzing how different genotypes metabolize olanzapine compared to its deuterated form, researchers can identify biomarkers that predict treatment efficacy and adverse effects .

Data Tables

Application Area Description Key Findings
Bioanalytical MethodsUse as an internal standard in LC-MS/MS assaysImproved accuracy in measuring plasma concentrations
Drug Interaction StudiesInvestigating effects on pharmacokinetics with co-administered medicationsAltered absorption patterns observed
Clinical Efficacy StudiesAssessing treatment outcomes in schizophrenia and bipolar disorderDemonstrated significant symptom management
PharmacogenomicsStudying genetic influences on drug metabolismIdentification of potential biomarkers for treatment

Mechanism of Action

Olanzapine-d8, being a deuterated form of olanzapine, shares the same mechanism of action. Olanzapine exerts its effects by antagonizing multiple neuronal receptors, including:

    Dopamine receptors: D1, D2, D3, and D4.

    Serotonin receptors: 5HT2A, 5HT2C, 5HT3, and 5HT6.

    Alpha-1 adrenergic receptor: .

    Histamine receptor H1: .

    Muscarinic receptors: M1 to M5.

By blocking these receptors, olanzapine helps in regulating mood, reducing psychotic symptoms, and stabilizing mood swings in patients with schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Olanzapine-d8

This compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This allows for more accurate quantification of olanzapine levels in biological samples, aiding in pharmacokinetic and clinical research .

Biological Activity

Olanzapine-d8 is a deuterated derivative of olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. This article explores the biological activity of this compound, including its pharmacokinetics, receptor interactions, and metabolic pathways, supported by relevant data and case studies.

Overview of this compound

This compound (CAS 1093380-13-2) retains the core structure of olanzapine but features eight deuterium atoms, which can influence its pharmacokinetic properties and metabolic stability. The molecular formula is C17H12D8N4SC_{17}H_{12}D_8N_4S with a molecular weight of 320.49 g/mol .

Olanzapine operates primarily as an antagonist at multiple neurotransmitter receptors:

  • Dopamine Receptors : It exhibits high affinity for dopamine D2 receptors, effectively blocking dopaminergic transmission in the mesolimbic pathway, which reduces positive symptoms of schizophrenia .
  • Serotonin Receptors : Olanzapine also antagonizes serotonin 5-HT2A receptors, contributing to the alleviation of negative symptoms .
  • Other Receptors : Additionally, it interacts with adrenergic (α1), histamine (H1), and muscarinic receptors, which may account for some side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound shows some differences compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability ~60%
Volume of Distribution 1000 L
Half-Life 21 to 54 hours (average 30 hours)
Peak Concentration Time ~6 hours
Metabolism Hepatic (CYP1A2 and CYP2D6)

This compound's absorption is nearly complete; however, its bioavailability is affected by first-pass metabolism. The extensive hepatic metabolism results in various metabolites, with less than 10% excreted unchanged .

Receptor Binding Affinity

Research indicates that this compound maintains similar binding affinities to key receptors as olanzapine. Studies have shown that doses ≥12 mg can antagonize at least 65% of striatal D2 receptors, while doses >20 mg can achieve over 80% occupancy . This receptor occupancy is crucial for its therapeutic effects.

Case Study: Pharmacokinetics in Special Populations

A study examined the pharmacokinetics of this compound in patients with varying metabolic profiles. Results indicated that polymorphisms in CYP1A2 significantly influenced plasma levels of this compound, highlighting the importance of genetic factors in drug metabolism .

Oxidative Stress Response

In vitro studies have compared the effects of olanzapine and this compound on oxidative stress responses. While olanzapine increased p38 MAPK activation under oxidative conditions, this compound did not show significant differences in caspase activity compared to untreated controls. This suggests that deuteration may alter the compound's responsiveness to oxidative stress challenges .

Q & A

Basic Research Questions

Q. What are the standardized protocols for quantifying Olanzapine-d8 in human biological samples using LC-MS/MS?

  • Methodological Answer : this compound is typically quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters. A validated method involves spiking samples with this compound as an internal standard (IS) at 10 ng/mL to correct for matrix effects. Calibration curves are prepared in the range of 0.05–10 ng/mL for Olanzapine and 0.15–30 ng/mL for metabolites like DM-O or NO-O due to their lower ionization efficiency. Extraction using 1-chlorobutane and chromatographic separation with methanol/acetonitrile gradients are critical for specificity .

Q. How can researchers ensure reproducibility when preparing stock solutions of this compound?

  • Methodological Answer : Stock solutions should be prepared in acetonitrile at 1 mg/mL and stored at –30°C to prevent degradation. Regular validation via stability testing under varying storage conditions (e.g., freeze-thaw cycles, long-term storage at –80°C) is essential. Batch-to-batch consistency can be confirmed using retention time alignment and mass spectrometry fragmentation patterns .

Q. What criteria should guide the selection of this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer : this compound must exhibit physicochemical properties (e.g., ionization efficiency, retention time) nearly identical to the analyte (Olanzapine) to ensure accurate normalization. Isotopic purity (>98% deuterium enrichment) and absence of cross-reactivity with metabolites (e.g., 2H-O, NO-O) must be confirmed during method validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite recovery rates when using this compound in multi-matrix studies (e.g., blood vs. urine)?

  • Methodological Answer : Discrepancies often arise from matrix-specific ion suppression or differential protein binding. To address this, employ matrix-matched calibration standards and validate recovery rates in each matrix separately. Statistical tools like Bland-Altman analysis or Passing-Bablok regression can quantify biases. Additionally, cross-validate findings with orthogonal techniques (e.g., immunoassays) to confirm specificity .

Q. What experimental design considerations are critical for longitudinal stability studies of this compound in biological samples?

  • Methodological Answer : Longitudinal studies require rigorous control of storage conditions (–80°C for long-term, –20°C for short-term) and documentation of freeze-thaw cycles. Use a nested ANOVA design to partition variability between inter-subject, intra-subject, and storage-condition effects. Include quality control (QC) samples at low, medium, and high concentrations to monitor analyte stability over time .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s role in metabolic pathway elucidation?

  • Methodological Answer :

  • Feasible : Ensure access to advanced analytical tools (e.g., high-resolution MS) and ethical approval for human sample use.
  • Interesting : Focus on unresolved pathways, such as the interplay between CYP1A2 polymorphisms and this compound metabolism.
  • Novel : Investigate understudied metabolites (e.g., NO-O) or cross-species metabolic comparisons.
  • Ethical : Adhere to guidelines for using cadaveric or clinical samples, with explicit approval from institutional review boards.
  • Relevant : Align with gaps in precision medicine, such as personalized dosing based on metabolic phenotypes .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound tracer studies?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) is suitable for pharmacokinetic data, accounting for inter-individual variability. For dose-response curves, use sigmoidal Emax models to estimate EC50 values. Bootstrap resampling (1,000 iterations) can assess parameter uncertainty, while Akaike Information Criterion (AIC) evaluates model fit .

Q. Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between in vitro and in vivo metabolic profiles of this compound?

  • Methodological Answer : In vitro models (e.g., hepatocyte incubations) may lack physiological factors (e.g., plasma protein binding, renal clearance). Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Compare metabolite ratios (e.g., DM-O/Olanzapine-d8) across models and adjust for enzyme kinetics (e.g., Km, Vmax) .

Q. What strategies mitigate bias when interpreting this compound data in heterogeneous patient populations?

  • Methodological Answer : Stratify analyses by covariates (e.g., age, CYP genotype, renal function) using multivariate regression. Apply sensitivity analysis to test robustness against unmeasured confounders. Transparently report limitations, such as sample size constraints or potential batch effects in LC-MS runs .

Q. Ethical & Reporting Standards

Q. How should researchers document the use of this compound in compliance with ethical guidelines for human studies?

  • Methodological Answer : Explicitly state the origin of biological samples (e.g., cadavers, healthy volunteers) and obtain ethics committee approval (e.g., Hamamatsu University School of Medicine protocol). In publications, disclose storage conditions (–80°C), sample anonymization methods, and adherence to GDPR or HIPAA for data privacy .

Q. What elements are mandatory when reporting this compound methods in a peer-reviewed manuscript?

  • Methodological Answer : Include (1) synthesis/purity data (e.g., isotopic enrichment, supplier details), (2) chromatographic conditions (column, mobile phase), (3) mass spectrometry parameters (ion source, transitions), (4) validation metrics (LOQ, precision, accuracy), and (5) referencing to primary literature for established protocols. Supplemental materials should house raw data and extended validation results .

Properties

IUPAC Name

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWDHTXUZHCGIO-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.